molecular formula C7H8I2N2 B2600665 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1373338-07-8

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B2600665
CAS No.: 1373338-07-8
M. Wt: 373.964
InChI Key: XUBNJPMXHUPPJH-UHFFFAOYSA-N
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Description

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of iodine atoms at the 2 and 3 positions of the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the iodination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation can produce imidazo[1,2-a]pyridine-2,3-diones .

Mechanism of Action

The mechanism of action of 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2,3-diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8I2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBNJPMXHUPPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2I)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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